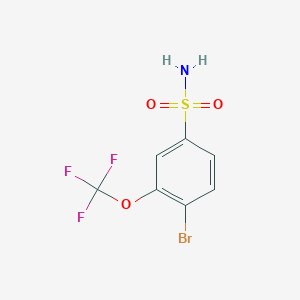

4-Bromo-3-(trifluoromethoxy)benzenesulfonamide

Description

Properties

Molecular Formula |

C7H5BrF3NO3S |

|---|---|

Molecular Weight |

320.09 g/mol |

IUPAC Name |

4-bromo-3-(trifluoromethoxy)benzenesulfonamide |

InChI |

InChI=1S/C7H5BrF3NO3S/c8-5-2-1-4(16(12,13)14)3-6(5)15-7(9,10)11/h1-3H,(H2,12,13,14) |

InChI Key |

CFOLRVVYNQFKJC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)N)OC(F)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 4-Bromo-3-(trifluoromethoxy)benzenesulfonamide

General Synthetic Strategy

The synthesis of this compound generally involves three key stages:

- Introduction of the trifluoromethoxy group (-OCF3) onto the benzene ring

- Selective bromination at the para position relative to the sulfonamide

- Formation of the sulfonamide functional group (-SO2NH2)

The synthetic challenge lies primarily in achieving regioselectivity during bromination and installing the sulfonamide group without side reactions.

Starting Materials and Key Intermediates

- Trifluoromethoxyaniline derivatives : These serve as precursors because the amino group (-NH2) can act as a directing group for regioselective bromination.

- Brominating agents : Electrophilic bromine sources such as bromine (Br2) or N-bromosuccinimide (NBS) in acidic media.

- Sulfonyl chlorides or chlorosulfonic acid : For sulfonamide formation via nucleophilic substitution.

Detailed Synthetic Route

Step 1: Selective Bromination of Trifluoromethoxyaniline

A patented method (EP1999096A2) describes an efficient and selective bromination of 2- or 4-trifluoromethoxyaniline to yield 1-bromo-3-trifluoromethoxybenzene intermediates with high yield and minimal polybromination. The key aspects are:

- Use of brominating agents that release electrophilic bromine (Br+) in acidic medium to promote selective mono-bromination.

- Maintaining the amino group (-NH2) as a directing group to achieve regioselectivity without requiring additional deactivating substituents, thus avoiding multiple bromination sites.

- Subsequent deamination (removal of the amino group) to yield the bromotrifluoromethoxybenzene intermediate.

This approach avoids the use of strongly activating auxiliary groups that could lead to undesired poly-substitution and reduces the number of synthetic steps, enhancing overall yield and selectivity.

Step 2: Sulfonylation to Form the Sulfonamide

The bromotrifluoromethoxybenzene intermediate undergoes sulfonylation typically by reaction with chlorosulfonic acid (ClSO3H) or sulfonyl chlorides (RSO2Cl) to introduce the sulfonyl chloride group (-SO2Cl) at the desired position on the aromatic ring.

- Reaction is carried out under controlled temperature (often 0–5 °C) to prevent side reactions.

- The sulfonyl chloride intermediate is then reacted with ammonia or an amine source to form the sulfonamide (-SO2NH2) group.

Step 3: Purification and Characterization

- Purification is commonly achieved by recrystallization from ethanol/water mixtures or chromatographic techniques.

- Structural confirmation via NMR (¹H, ¹³C, ¹⁹F), mass spectrometry, and sometimes X-ray crystallography ensures the correct regiochemistry and purity.

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Bromination | Br2 or NBS in acidic medium (e.g., acetic acid) | Low temperature (0–5 °C) to control regioselectivity |

| Deamination (if amino group present) | Diazotization followed by substitution or hydrolysis | Converts amino group to hydrogen or other substituent |

| Sulfonylation | Chlorosulfonic acid or sulfonyl chloride, low temp | Introduces sulfonyl chloride intermediate |

| Sulfonamide formation | Ammonia or amine in solvent (e.g., pyridine) | Converts sulfonyl chloride to sulfonamide |

| Purification | Recrystallization or chromatography | Ensures high purity (>98%) |

Analytical and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ¹H NMR confirms aromatic and sulfonamide protons.

- ¹³C NMR identifies carbon environments, including trifluoromethoxy-substituted carbons.

- ¹⁹F NMR provides signature peaks for the trifluoromethoxy group.

Mass Spectrometry (MS) : Confirms molecular weight and detects impurities.

High-Performance Liquid Chromatography (HPLC) : Assesses purity and monitors reaction progress.

X-ray Crystallography : Used for unambiguous structural confirmation of regioisomers.

Research Findings and Optimization Notes

The amino group in trifluoromethoxyaniline is an effective directing group for bromination, enabling selective mono-bromination at the para position relative to the amino substituent, which corresponds to the 4-position in the final sulfonamide compound after deamination.

Avoiding strong activating substituents as auxiliaries reduces polybromination and improves yield.

Sulfonylation reactions are sensitive to temperature and moisture; flame-dried apparatus and inert atmosphere (e.g., nitrogen) are recommended for optimal results.

The trifluoromethoxy group exerts a strong electron-withdrawing effect, influencing reactivity and regioselectivity in electrophilic aromatic substitution and nucleophilic substitution reactions.

Summary Table of Preparation Method

| Synthetic Stage | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Starting material | 2- or 4-trifluoromethoxyaniline | Amino group directs bromination |

| Bromination | Br2 or NBS, acidic medium, 0–5 °C | Selective 4-bromo substitution |

| Deamination | Diazotization or hydrolysis | Removes amino group, yields bromotrifluoromethoxybenzene |

| Sulfonylation | Chlorosulfonic acid, low temperature | Introduces sulfonyl chloride |

| Sulfonamide formation | Ammonia or amine | Converts sulfonyl chloride to sulfonamide |

| Purification and analysis | Recrystallization, NMR, MS, HPLC | Confirms structure and purity |

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-(trifluoromethoxy)benzenesulfonamide can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.

Oxidation and reduction: The sulfonamide group can participate in redox reactions.

Coupling reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium cyanide, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are commonly employed.

Coupling reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products Formed

Nucleophilic substitution: Products depend on the nucleophile used, such as azides, nitriles, etc.

Oxidation: Products include sulfonic acids or sulfonates.

Reduction: Products include amines or other reduced forms of the sulfonamide group.

Coupling reactions: Products are typically biaryl compounds.

Scientific Research Applications

4-Bromo-3-(trifluoromethoxy)benzenesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and in the development of new materials.

Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-(trifluoromethoxy)benzenesulfonamide depends on its application. In biological systems, it may act by inhibiting specific enzymes or interacting with molecular targets such as proteins or nucleic acids. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity to its targets .

Comparison with Similar Compounds

Data Table: Structural and Functional Comparisons

Biological Activity

Introduction

4-Bromo-3-(trifluoromethoxy)benzenesulfonamide is a sulfonamide compound characterized by the presence of a bromine atom and a trifluoromethoxy group on a benzene ring. This unique structure contributes to its notable biological activities, particularly in enzyme inhibition and potential therapeutic applications. The molecular formula of this compound is , with a molecular weight of approximately 304.08 g/mol.

Biological Activity Overview

The biological activity of this compound has been primarily explored in the context of:

- Enzyme Inhibition : The compound exhibits potential as an inhibitor for various enzymes, which is crucial for its therapeutic effects.

- Antimicrobial Properties : It has shown promise as an antimicrobial agent, potentially effective against a range of pathogens.

- Anticancer Activity : Research indicates that this compound may possess anticancer properties, particularly through mechanisms involving apoptosis induction in cancer cells.

The mechanism of action typically involves binding to specific enzymes, thereby inhibiting their activity. This inhibition can disrupt metabolic pathways associated with disease processes. The presence of both bromine and trifluoromethoxy groups enhances the lipophilicity and reactivity of the compound, making it a valuable candidate for further research in medicinal chemistry.

Structure-Activity Relationship (SAR)

A detailed analysis of the structure-activity relationship reveals that modifications to the sulfonamide structure can significantly impact biological activity. For instance, variations in the substituents on the benzene ring influence binding affinity and specificity towards target enzymes.

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 4-Bromo-N,N-diethyl-3-(trifluoromethyl)benzenesulfonamide | 0.93 | Contains diethylamine instead of trifluoromethoxy |

| 4-Bromo-N-cyclopropyl-3-(trifluoromethyl)benzenesulfonamide | 0.93 | Features a cyclopropyl group |

| 4-Bromo-N-propyl-3-(trifluoromethyl)benzenesulfonamide | 0.92 | Propyl group replaces diethylamine |

| 4-Bromo-N-butyl-3-(trifluoromethyl)benzenesulfonamide | 0.89 | Contains a butyl substituent |

Case Studies and Research Findings

- Enzyme Inhibition Studies : Research has demonstrated that this compound effectively inhibits certain enzymes involved in metabolic pathways. For example, studies showed that it could inhibit key enzymes linked to cancer cell proliferation, leading to reduced tumor growth in vitro.

- Antimicrobial Efficacy : In vitro assays indicated that this compound possesses significant antimicrobial activity against various bacterial strains. Its mechanism likely involves disrupting bacterial cell wall synthesis or function.

- Anticancer Potential : A study on breast cancer cell lines (MDA-MB-231) showed that treatment with this compound resulted in morphological changes consistent with apoptosis and increased caspase-3 activity, indicating its potential as an anticancer agent.

Q & A

Q. What are the critical synthetic considerations for achieving high-purity 4-Bromo-3-(trifluoromethoxy)benzenesulfonamide?

Methodological Answer: The synthesis involves bromination, sulfonamide functionalization, and trifluoromethoxy group introduction. Key factors include:

- Temperature control : Maintain ≤0°C during bromination to prevent side reactions (e.g., ring bromination or over-halogenation) .

- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance sulfonamide coupling efficiency, while dichloromethane is optimal for trifluoromethoxy group installation .

- Catalysts : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura cross-coupling if aryl halide intermediates are involved .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) removes unreacted starting materials .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

- NMR : Confirm substituent positions (e.g., ¹H NMR for trifluoromethoxy protons at δ 4.5–5.0 ppm; ¹⁹F NMR for CF₃O at δ −55 to −60 ppm) .

- HPLC-MS : Assess purity (>95%) and molecular ion peak alignment (theoretical [M+H]⁺ = 348.97 g/mol) .

- X-ray crystallography : Resolve ambiguities in regiochemistry for crystalline derivatives .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for derivatives of this compound?

Methodological Answer: Leverage quantum chemical calculations and machine learning:

- Reaction path search : Density Functional Theory (DFT) identifies transition states and intermediates for bromine displacement or sulfonamide activation .

- ICReDD framework : Integrate experimental data with computational models to predict optimal conditions (e.g., solvent polarity, catalyst loading) .

- Machine learning : Train models on existing reaction datasets to predict yields for novel derivatives .

Q. How should researchers resolve contradictions in bioactivity data across studies?

Methodological Answer: Systematically evaluate variables:

- Assay conditions : Compare enzyme inhibition IC₅₀ values under standardized pH, temperature, and ionic strength. For example, sulfonamide interactions with carbonic anhydrase vary significantly at pH 7.4 vs. 6.8 .

- Structural analogs : Benchmark against compounds like 4-Amino-2-(trifluoromethoxy)benzenesulfonamide to isolate the impact of the bromine substituent .

- Meta-analysis : Use tools like PubChem BioActivity Data to aggregate and normalize results across studies .

Q. What strategies enable scalable synthesis while maintaining regiochemical control?

Methodological Answer: Adapt industrial techniques to lab-scale workflows:

- Continuous flow reactors : Improve heat dissipation during exothermic steps (e.g., bromination) and reduce reaction times .

- Automated quenching : Implement inline neutralization for intermediates prone to degradation (e.g., sulfonyl chlorides) .

- Design of Experiments (DoE) : Statistically optimize parameters (e.g., stoichiometry, residence time) to maximize yield and minimize byproducts .

Q. How does the trifluoromethoxy group influence electronic properties and reactivity?

Methodological Answer: The -OCF₃ group is strongly electron-withdrawing:

- Hammett constants : σₚ = +0.35, directing electrophilic substitution to the bromine-adjacent position .

- Nucleophilic aromatic substitution (SNAr) : Activates the benzene ring for displacement reactions with amines or thiols under mild conditions (e.g., 60°C, DMF) .

- Stability : The C-F bonds resist hydrolysis, making the group inert in aqueous biological systems .

Q. What advanced techniques characterize non-covalent interactions in sulfonamide-protein complexes?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kₐ, k𝒹) for enzyme-inhibitor complexes .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔG, ΔH) to assess binding driven by enthalpy or entropy .

- Cryo-EM : Resolve binding poses in membrane-bound targets (e.g., GPCRs) at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.